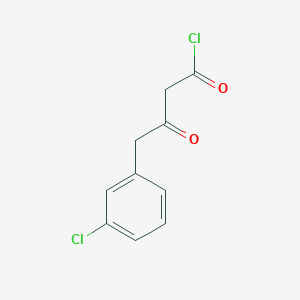

3-Oxo-4-(3-chlorophenyl)butanoyl chloride

Description

BenchChem offers high-quality 3-Oxo-4-(3-chlorophenyl)butanoyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Oxo-4-(3-chlorophenyl)butanoyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(3-chlorophenyl)-3-oxobutanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Cl2O2/c11-8-3-1-2-7(4-8)5-9(13)6-10(12)14/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDKHKGLMMSVUOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CC(=O)CC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

CAS number for 3-Oxo-4-(3-chlorophenyl)butanoyl chloride and derivatives

An In-depth Technical Guide to 3-Oxo-4-(3-chlorophenyl)butanoyl Chloride and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Oxo-4-(3-chlorophenyl)butanoyl chloride, a reactive chemical intermediate of significant interest in synthetic organic chemistry and drug discovery. While a specific CAS Number for this acyl chloride is not publicly cataloged, this guide elucidates its synthesis, predicted reactivity, and the preparation of its key derivatives. We will delve into the foundational chemistry of its precursor, 4-(3-chlorophenyl)-3-oxobutanoic acid, and provide detailed, field-proven protocols for its synthesis and subsequent conversion. The narrative emphasizes the causality behind experimental choices, ensuring that researchers can not only replicate the methodologies but also adapt them based on a sound understanding of the underlying chemical principles.

Introduction and Core Compound Analysis

3-Oxo-4-(3-chlorophenyl)butanoyl chloride belongs to the class of β-keto acyl chlorides. This bifunctional nature—possessing a highly reactive acyl chloride and a ketone—makes it a versatile building block for constructing complex molecular architectures, particularly in the synthesis of heterocyclic compounds and pharmaceutical intermediates. The 3-chlorophenyl moiety is a common feature in many biologically active molecules, imparting specific pharmacokinetic and pharmacodynamic properties.

A thorough search of chemical databases indicates that while numerous isomers and related precursors are well-documented, 3-Oxo-4-(3-chlorophenyl)butanoyl chloride itself is not assigned a specific CAS Number. This suggests it is primarily used as a transient intermediate, synthesized in situ or used immediately after preparation due to its inherent reactivity.

The immediate precursor, 4-(3-Chlorophenyl)-4-oxobutanoic acid , is a documented compound with CAS Number 62903-14-4 [1]. Understanding the synthesis and properties of this precursor is paramount to successfully preparing and utilizing the target acyl chloride.

Synthesis of the Core Precursor: 4-(3-Chlorophenyl)-4-oxobutanoic Acid

The most common and industrially scalable method for synthesizing aryl oxobutanoic acids is the Friedel-Crafts acylation. This reaction involves the acylation of an aromatic ring (in this case, chlorobenzene) with a suitable acylating agent, typically a cyclic anhydride like succinic anhydride, in the presence of a Lewis acid catalyst.

Reaction Principle: The Lewis acid, commonly aluminum chloride (AlCl₃), activates the succinic anhydride, making it a potent electrophile that attacks the electron-rich chlorobenzene ring. The chloro-substituent is an ortho-, para- director; however, the para-position is sterically favored, leading to the 4-substituted product as the major isomer. The reaction described in a patent for a similar biphenyl analog provides a solid foundation for this methodology[2].

Experimental Protocol: Synthesis of 4-(3-Chlorophenyl)-4-oxobutanoic Acid

Materials:

-

Chlorobenzene

-

Succinic Anhydride

-

Aluminum Chloride (AlCl₃), anhydrous

-

Nitrobenzene (solvent)

-

Hydrochloric Acid (HCl), concentrated

-

Sodium Hydroxide (NaOH) solution, 5%

-

Deionized Water

-

Ice

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to handle evolved HCl gas), add anhydrous aluminum chloride (2.2 eq) and nitrobenzene.

-

Reagent Addition: Cool the stirred suspension in an ice bath to 0-5°C. Add a solution of succinic anhydride (1.0 eq) in nitrobenzene dropwise, ensuring the temperature does not exceed 10°C.

-

Aromatic Substrate Addition: Following the complete addition of the anhydride, add chlorobenzene (1.1 eq) dropwise at the same controlled temperature.

-

Reaction Progression: After addition is complete, allow the mixture to slowly warm to room temperature and then heat to 50-60°C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Quenching: Cool the reaction mixture back to 0-5°C. Very slowly and cautiously, pour the mixture onto a stirred slurry of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Isolation of Product: The crude product will precipitate. If a biphasic mixture is obtained, separate the organic layer. The product can be isolated by steam distillation to remove the nitrobenzene solvent[2].

-

Purification: The resulting solid residue is dissolved in a 5% aqueous sodium hydroxide solution. The alkaline solution is filtered to remove any insoluble impurities. The filtrate is then cooled and acidified with concentrated HCl to a pH of 1-2, causing the desired 4-(3-chlorophenyl)-4-oxobutanoic acid to precipitate[2].

-

Final Drying: Filter the white to pale yellow solid, wash with cold deionized water, and dry under vacuum.

Data Summary: Precursor Compound

| Property | Value | Source |

| Compound Name | 4-(3-Chlorophenyl)-4-oxobutanoic acid | N/A |

| CAS Number | 62903-14-4 | [1] |

| Molecular Formula | C₁₀H₉ClO₃ | [1] |

| Molecular Weight | 212.63 g/mol | [1] |

| Physical Form | Yellow to Brown Solid | [1] |

| Purity (Typical) | >95% | [1] |

Preparation of 3-Oxo-4-(3-chlorophenyl)butanoyl Chloride

The conversion of a carboxylic acid to an acyl chloride is a standard transformation in organic synthesis. The most common reagent for this is thionyl chloride (SOCl₂), valued for producing gaseous byproducts (SO₂ and HCl) that are easily removed. Oxalyl chloride is another effective, albeit more expensive, alternative.

Causality in Reagent Choice: Thionyl chloride is chosen for its efficiency and the ease of product purification. A small amount of a catalyst, such as N,N-dimethylformamide (DMF), is often added to accelerate the reaction via the formation of the Vilsmeier reagent, which is the active acylating species.

Experimental Protocol: Acyl Chloride Formation

Materials:

-

4-(3-Chlorophenyl)-4-oxobutanoic acid

-

Thionyl Chloride (SOCl₂)

-

N,N-Dimethylformamide (DMF), catalytic amount

-

Anhydrous Toluene or Dichloromethane (DCM)

Procedure:

-

Setup: In a flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap, suspend the 4-(3-chlorophenyl)-4-oxobutanoic acid (1.0 eq) in anhydrous toluene.

-

Catalyst Addition: Add a catalytic amount (1-2 drops) of DMF.

-

Reagent Addition: Slowly add thionyl chloride (1.5-2.0 eq) to the suspension at room temperature.

-

Reaction: Gently heat the mixture to reflux (around 50-70°C) until the evolution of gas ceases and the solid dissolves, indicating the reaction is complete (typically 1-3 hours).

-

Isolation: Cool the reaction mixture. The solvent and excess thionyl chloride are removed under reduced pressure using a rotary evaporator. The resulting crude oil or solid is the target 3-Oxo-4-(3-chlorophenyl)butanoyl chloride .

Trustworthiness Note: This compound is moisture-sensitive and should be used immediately in the next synthetic step without purification. Exposure to atmospheric moisture will hydrolyze the acyl chloride back to the carboxylic acid.

Reactivity and Key Derivatives

The reactivity of 3-Oxo-4-(3-chlorophenyl)butanoyl chloride is dictated by the electrophilic acyl chloride group. It will readily react with nucleophiles in acylation reactions. This reactivity is foundational to its utility as a synthetic intermediate[3].

Diagram: Core Reactivity and Derivative Pathways

Caption: Synthesis pathway from precursors to the target acyl chloride and its primary derivatives.

A. Synthesis of β-Keto Ester Derivatives

β-Keto esters are crucial intermediates, often used in Claisen condensations and for synthesizing heterocyclic rings. The reaction of the acyl chloride with an alcohol provides a direct route to these esters.

Protocol: Esterification

-

Dissolve the crude 3-Oxo-4-(3-chlorophenyl)butanoyl chloride in an anhydrous solvent like DCM.

-

Cool the solution to 0°C.

-

Slowly add a solution of the desired alcohol (e.g., ethanol, 1.1 eq) and a non-nucleophilic base (e.g., triethylamine or pyridine, 1.2 eq) to act as an HCl scavenger.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Perform an aqueous work-up to remove the base hydrochloride salt and purify the resulting ester by column chromatography.

The synthesis of the related Ethyl 4-(2-chlorophenyl)-3-oxobutanoate highlights that Claisen-type reactions are sensitive to base choice and moisture, reinforcing the need for anhydrous conditions in these transformations[4].

B. Synthesis of β-Keto Amide Derivatives

Amides are synthesized by reacting the acyl chloride with primary or secondary amines. These derivatives are often explored for their biological activity.

Protocol: Amidation

-

Dissolve the crude acyl chloride in an anhydrous solvent.

-

Cool to 0°C.

-

Add a solution of the desired amine (2.2 eq, where one equivalent acts as the nucleophile and the other as the HCl scavenger) dropwise.

-

Stir the reaction, allowing it to proceed to completion.

-

Isolate the product via an extractive work-up and purify as necessary.

C. Synthesis of Heterocyclic Derivatives (e.g., Pyridazinones)

The 1,3-dicarbonyl nature of the butanoyl backbone makes it an excellent precursor for forming six-membered heterocyclic rings. For instance, reaction with hydrazine can yield pyridazinone derivatives, a class of compounds with known biological activities[5].

Protocol: Pyridazinone Formation

-

Dissolve the crude acyl chloride in a suitable solvent such as ethanol or butanol.

-

Add hydrazine hydrate dropwise. The reaction is often exothermic.

-

Heat the mixture to reflux for several hours. The intramolecular condensation and dehydration will form the pyridazinone ring.

-

Cool the reaction mixture, and the product will often precipitate. It can then be collected by filtration and recrystallized.

Conclusion

While 3-Oxo-4-(3-chlorophenyl)butanoyl chloride may not be a commercially available reagent with a designated CAS number, its role as a versatile, reactive intermediate is clear. By understanding the robust synthesis of its carboxylic acid precursor and the standard protocols for its conversion to the highly reactive acyl chloride, researchers gain access to a powerful tool for building a diverse array of ester, amide, and heterocyclic derivatives. The key to success lies in acknowledging its moisture sensitivity and employing anhydrous techniques throughout its synthesis and subsequent reactions. This guide provides the foundational knowledge and practical protocols to empower scientists in their synthetic endeavors.

References

-

El-Hashash, M. A., El-Naggar, S. A., & El-Sawy, A. A. (2003). The Use of 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid in the Preparation of Some New Heterocyclic Compounds With Expected Biological Activity. Molecules, 8(3), 336-345. [Link]

- Google Patents. (1986). US4621154A - Process for preparing 4-(4-biphenylyl)-4-oxo-butanoic acid.

Sources

- 1. 4-(3-Chlorophenyl)-4-oxobutanoic acid | 62903-14-4 [sigmaaldrich.com]

- 2. US4621154A - Process for preparing 4-(4-biphenylyl)-4-oxo-butanoic acid - Google Patents [patents.google.com]

- 3. CAS 39098-85-6: Butanoyl chloride, 3-oxo- | CymitQuimica [cymitquimica.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. mdpi.com [mdpi.com]

Methodological & Application

Synthesis of 3-Oxo-4-(3-chlorophenyl)butanoyl chloride via Meldrum's acid

Application Note & Protocol

Topic: Synthesis of 3-Oxo-4-(3-chlorophenyl)butanoyl chloride via Meldrum's Acid

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of 3-oxo-4-(3-chlorophenyl)butanoyl chloride, a valuable β-keto acyl chloride intermediate for organic synthesis and pharmaceutical development. The described pathway utilizes Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) as a highly effective C-acylation substrate. The multi-step protocol is detailed from the initial activation of 3-chlorophenylacetic acid to the final target molecule, with an emphasis on mechanistic understanding, experimental best practices, and safety considerations. This route offers a robust and scalable method for producing the title compound, leveraging the unique reactivity of Meldrum's acid to facilitate the construction of the β-keto functionality.

Introduction and Scientific Rationale

β-keto acyl chlorides are highly reactive bifunctional molecules that serve as versatile building blocks in synthetic chemistry. The presence of both a reactive acyl chloride and a ketone allows for a wide range of subsequent transformations, making them key intermediates in the synthesis of complex heterocyclic compounds, pharmaceuticals, and other high-value organic molecules.

The Meldrum's acid pathway represents an elegant and efficient strategy for constructing β-keto esters and their derivatives.[1] Meldrum's acid is a cyclic diester with unusually high acidity at the C-5 methylene position (pKa ≈ 4.8), facilitating its deprotonation and subsequent acylation.[2] The resulting acyl-Meldrum's acid adduct can then undergo hydrolysis and decarboxylation to yield the corresponding β-keto acid.[3][4] This intermediate is then readily converted to the target acyl chloride. This method avoids some of the challenges associated with other β-keto ester syntheses, such as the Claisen condensation, by providing a clean and high-yielding route.[5]

This guide details a three-stage synthesis:

-

Activation: Conversion of 3-chlorophenylacetic acid to its more reactive acyl chloride derivative, 3-chlorophenylacetyl chloride.

-

Carbon-Carbon Bond Formation: Acylation of Meldrum's acid with 3-chlorophenylacetyl chloride to form a stable 5-acyl-Meldrum's acid intermediate.

-

Transformation and Final Synthesis: Hydrolysis and decarboxylation of the intermediate to 3-oxo-4-(3-chlorophenyl)butanoic acid, followed by chlorination to yield the final product, 3-oxo-4-(3-chlorophenyl)butanoyl chloride.

Overall Reaction Scheme

Mechanistic Insights

A thorough understanding of the underlying reaction mechanisms is critical for troubleshooting and optimization.

-

Stage 1: Acid Chloride Formation: 3-Chlorophenylacetic acid is converted to its acyl chloride using thionyl chloride (SOCl₂). The reaction proceeds via nucleophilic attack of the carboxylic acid's hydroxyl group on the sulfur atom of SOCl₂, followed by elimination of HCl and sulfur dioxide (SO₂).[6] The gaseous nature of the byproducts simplifies purification.[7][8]

-

Stage 2: Acylation of Meldrum's Acid: The high acidity of the C-5 protons of Meldrum's acid allows for easy formation of an enolate nucleophile in the presence of a non-nucleophilic base like pyridine.[2] This enolate then attacks the electrophilic carbonyl carbon of 3-chlorophenylacetyl chloride in a nucleophilic acyl substitution reaction to form the 5-acyl-Meldrum's acid adduct.[9][10]

-

Stage 3: Hydrolysis, Decarboxylation, and Final Chlorination:

-

Hydrolysis: The 5-acyl-Meldrum's acid adduct is susceptible to hydrolysis under acidic conditions.[11] This opens the dioxinone ring to form a transient di-acid intermediate.

-

Decarboxylation: Upon gentle heating, this intermediate readily loses acetone and carbon dioxide to yield the desired β-keto acid, 3-oxo-4-(3-chlorophenyl)butanoic acid.[2][4]

-

Final Chlorination: The resulting β-keto acid is then converted to the final acyl chloride product using thionyl chloride, following the same mechanism as in Stage 1.[12][13]

-

Experimental Workflow Diagram

The following diagram illustrates the complete synthetic workflow from starting materials to the final product.

Caption: Workflow for the synthesis of 3-Oxo-4-(3-chlorophenyl)butanoyl chloride.

Detailed Experimental Protocols

5.1. Materials and Equipment

| Reagents & Solvents | Equipment |

| 3-Chlorophenylacetic acid[14] | Round-bottom flasks (various sizes) |

| Meldrum's acid[15] | Magnetic stirrer with heating mantle |

| Thionyl chloride (SOCl₂) | Reflux condenser with drying tube |

| Pyridine (anhydrous) | Dropping funnel |

| Dichloromethane (DCM, anhydrous) | Ice bath |

| Toluene | Rotary evaporator |

| Hydrochloric acid (conc. and 2M) | Separatory funnel |

| Saturated sodium chloride solution (Brine) | Standard glassware for extraction |

| Anhydrous magnesium sulfate (MgSO₄) | Vacuum distillation setup (optional) |

5.2. Safety Precautions

-

Thionyl Chloride (SOCl₂): Highly toxic, corrosive, and reacts violently with water.[16][17] It causes severe skin burns and eye damage and is toxic if inhaled.[18] ALWAYS handle in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, chemical splash goggles, face shield, and heavy-duty chemical-resistant gloves (e.g., butyl rubber or neoprene).[16] Ensure an eyewash station and safety shower are immediately accessible.[17]

-

Meldrum's Acid: Can cause skin and eye irritation. Avoid inhalation of dust.[19]

-

Pyridine: Flammable, harmful if swallowed or inhaled, and causes skin irritation. Handle in a fume hood.

-

Dichloromethane (DCM): Volatile and a suspected carcinogen. Use only in a well-ventilated fume hood.

-

General: This synthesis generates acidic gases (HCl, SO₂). Ensure the fume hood has adequate airflow and consider using a gas scrubber trap containing a basic solution (e.g., NaOH) for the effluent gas stream.

5.3. Protocol Stage 1: Synthesis of 3-Chlorophenylacetyl Chloride

-

Set up a round-bottom flask with a reflux condenser and a magnetic stir bar. Equip the condenser with a drying tube (e.g., filled with CaCl₂).

-

To the flask, add 3-chlorophenylacetic acid (1.0 eq).

-

Under an inert atmosphere (e.g., nitrogen or argon), add toluene (approx. 2-3 mL per gram of acid).

-

Slowly add thionyl chloride (1.2 - 1.5 eq) to the stirred suspension at room temperature.

-

Heat the reaction mixture to reflux (approx. 110°C) and maintain for 2-3 hours, or until gas evolution (HCl, SO₂) ceases.

-

The resulting solution of 3-chlorophenylacetyl chloride can be used directly in the next step after cooling to room temperature. Alternatively, the toluene and excess thionyl chloride can be removed by distillation to yield the crude acyl chloride.

5.4. Protocol Stage 2: Acylation of Meldrum's Acid

-

In a separate three-neck flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet, dissolve Meldrum's acid (1.05 eq) in anhydrous dichloromethane (approx. 5 mL per gram).

-

Cool the solution to 0°C using an ice bath.

-

Slowly add anhydrous pyridine (2.5 eq) to the stirred solution over 10-15 minutes, ensuring the temperature remains below 5°C.[10]

-

Slowly add the solution of 3-chlorophenylacetyl chloride (from Stage 1) dropwise via the dropping funnel over 1-2 hours, maintaining the reaction temperature at 0°C.[10]

-

After the addition is complete, allow the mixture to stir at 0°C for an additional hour, then let it warm to room temperature and stir for another 1-2 hours.

-

Pour the reaction mixture into a beaker containing crushed ice and 2M HCl (enough to neutralize the pyridine and make the aqueous layer acidic).

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer twice with dichloromethane.

-

Combine all organic layers, wash sequentially with 2M HCl, water, and saturated brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 5-(3-chlorophenylacetyl)-Meldrum's acid adduct as a solid. This intermediate is often used in the next step without further purification.

5.5. Protocol Stage 3: Synthesis of 3-Oxo-4-(3-chlorophenyl)butanoyl chloride

-

Transfer the crude 5-(3-chlorophenylacetyl)-Meldrum's acid adduct to a round-bottom flask.

-

Add a 1:1 mixture of water and concentrated HCl (approx. 5 mL total per gram of adduct).

-

Heat the mixture to reflux (approx. 100-110°C) for 1-2 hours. The solid should dissolve, and gas evolution (CO₂ and acetone vapor) will be observed.

-

After cooling to room temperature, extract the resulting aqueous solution three times with a suitable organic solvent (e.g., ethyl acetate or DCM) to isolate the intermediate, 3-oxo-4-(3-chlorophenyl)butanoic acid.

-

Combine the organic extracts, dry over anhydrous MgSO₄, and evaporate the solvent to yield the crude β-keto acid.[20]

-

To the flask containing the crude β-keto acid, add thionyl chloride (2.0 eq) carefully in a fume hood.

-

Heat the mixture to a gentle reflux (approx. 75-80°C) for 1-2 hours, until gas evolution stops.

-

After cooling, remove the excess thionyl chloride by distillation under reduced pressure (carefully, as the product may be heat-sensitive). This yields the crude 3-oxo-4-(3-chlorophenyl)butanoyl chloride, which can be purified by vacuum distillation if necessary.

Data Summary and Characterization

| Compound | Formula | Mol. Weight ( g/mol ) | Expected Appearance | Key Characterization Notes |

| 3-Chlorophenylacetic acid | C₈H₇ClO₂ | 170.59 | White solid | Starting material. |

| Meldrum's acid | C₆H₈O₄ | 144.12 | White crystalline solid | Highly acidic C-H at position 5.[15] |

| 3-Oxo-4-(3-chlorophenyl)butanoic acid | C₁₀H₉ClO₃ | 212.63 | Solid or oil | Intermediate. IR: two C=O stretches (acid and ketone), broad O-H. |

| 3-Oxo-4-(3-chlorophenyl)butanoyl chloride | C₁₀H₈Cl₂O₂ | 231.08 | Liquid (likely) | Final Product. IR: two sharp C=O stretches (acyl chloride and ketone). Absence of broad O-H. |

Note: The final product is highly reactive and moisture-sensitive. Characterization should be performed promptly under anhydrous conditions.

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| Low yield in Stage 2 | Incomplete formation of acyl chloride in Stage 1. | Ensure Stage 1 goes to completion (cessation of gas). Use freshly distilled thionyl chloride. |

| Moisture in reagents/solvents. | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere. | |

| Pyridine quality is poor. | Use freshly distilled, anhydrous pyridine.[10] | |

| Incomplete hydrolysis in Stage 3 | Insufficient acid or reaction time. | Ensure a sufficiently acidic medium (e.g., 6M HCl). Increase reflux time. |

| Product decomposition | Overheating during final distillation. | Use high-vacuum distillation at the lowest possible temperature. |

| Presence of moisture. | Ensure all glassware is oven-dried and the final product is handled under inert gas. |

Conclusion

The synthetic route via Meldrum's acid provides a reliable and effective method for the preparation of 3-oxo-4-(3-chlorophenyl)butanoyl chloride. The protocol emphasizes the logical progression from readily available starting materials to a highly functionalized synthetic intermediate. By understanding the underlying mechanisms and adhering to strict safety and handling procedures, researchers can successfully implement this synthesis to access a valuable building block for further chemical exploration and drug development.

References

-

Wikipedia. Meldrum's acid. [Link]

-

Yufeng, J. (2022, June 21). Acyl chloride. Yufeng. [Link]

- Samant, S. D., & Samant, R. S. (2006). Acylation Studies with Meldrum's Acid.

-

Save My Exams. (2025, June 23). Acyl Chlorides. [Link]

- Dumas, A. M., & Fillion, E. (2005). Meldrum's Acids as Acylating Agents in the Catalytic Intramolecular Friedel−Crafts Reaction. The Journal of Organic Chemistry, 70(3), 1059–1062.

-

Gunjal Industries. (2025, November 8). Best Meldrum Acid: Properties, Synthesis & Key Applications. [Link]

-

Clark, J. (n.d.). Converting carboxylic acids into acyl (acid) chlorides. Chemguide. [Link]

-

Ashenhurst, J. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. [Link]

-

Fillion, E. (2005). The Catalytic Intramolecular Friedel-Crafts Acylation of Meldrum's Acid Derivatives and The Total Synthesis of Taiwaniaquinol B. UWSpace. [Link]

-

Clark, J. (n.d.). Preparation of acyl chlorides (acid chlorides). Chemguide. [Link]

-

Khan Academy. (n.d.). Preparation of acyl (acid) chlorides. [Link]

-

Organic Chemistry Portal. (n.d.). Acyl chloride synthesis. [Link]

- Fadda, A. A., & El-Mekabaty, A. (1991). Meldrum's Acid in Organic Synthesis. HETEROCYCLES, 32(3), 533.

-

Chemistry LibreTexts. (2023, January 22). Preparation of Acyl Chlorides. [Link]

-

Chemistry Stack Exchange. (2020, March 11). Mechanism for synthesis of Meldrum's Acid. [Link]

- Greenberg, J. A., & Sammakia, T. (2017). The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride. The Journal of Organic Chemistry, 82(6), 3245–3251.

-

ResearchGate. (2025, August 7). Microwave Assisted hydrolysis of Meldrum'S Acid Derivatives and decarboxylation of Derived Malonic Acids. [Link]

- El-Sayed, N. S., El-Bendary, E. R., El-Ashry, S. M., & El-Kerdawy, M. M. (2023). Synthesis, Characterization, and Biological Evaluation of Meldrum's Acid Derivatives: Dual Activity and Molecular Docking Study. Molecules, 28(4), 1749.

- Rachon, J. (2016). Acyl Meldrum's acid derivatives: Application in organic synthesis.

-

Organic Chemistry. (2021, August 20). Acids to Acyl Chlorides, Part 1. YouTube. [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]

-

University of California, Santa Barbara. (2013, July 22). SOP 0079 - Thionyl Chloride. [Link]

-

SpectraBase. (n.d.). 3-Oxo-4-phenylbutanoic acid methyl ester. [Link]

- Fillion, E., & Dumas, A. M. (2009). Meldrum's Acids and 5-Alkylidene Meldrum's Acids in Catalytic Carbon−Carbon Bond-Forming Processes. Accounts of Chemical Research, 42(12), 1947–1957.

-

Der Pharma Chemica. (n.d.). A convenient & general procedure for the preparation of Methyl-4-phenyl-3-oxo butyrate derivatives. [Link]

-

JoVE. (2025, May 22). Carboxylic Acids to Acid Chlorides. [Link]

-

MDPI. (n.d.). (E)-2-(2-Oxo-4-phenylbut-3-en-1-yl)benzo[d]thiazole-3(2H)-carboxylates. [Link]

-

Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS MELDRUMS ACID. [Link]

-

Organic Syntheses. (n.d.). Meldrum's acid. [Link]

- Google Patents. (n.d.).

-

PubChem. (n.d.). 3-Oxo-4-phenylbutanoic acid. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. [Link]

-

PubChemLite. (n.d.). 3-methyl-4-oxo-4-phenylbutanoic acid. [Link]

-

AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. [Link]

-

University of Campinas. (n.d.). Meldrum's Acid. [Link]

-

PubChem. (n.d.). 3-Chlorophenylacetic acid. [Link]

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. Best Meldrum Acid: Properties, Synthesis & Key Applications [gunjalindustries.com]

- 3. researchgate.net [researchgate.net]

- 4. aklectures.com [aklectures.com]

- 5. β-Keto carboxylic compound synthesis by condensation and rearrangement [organic-chemistry.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Acyl chloride [yufenggp.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. tandfonline.com [tandfonline.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. ic.unicamp.br [ic.unicamp.br]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. 3-Chlorophenylacetic acid | C8H7ClO2 | CID 15879 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Meldrum's acid - Wikipedia [en.wikipedia.org]

- 16. drexel.edu [drexel.edu]

- 17. fishersci.com [fishersci.com]

- 18. merckmillipore.com [merckmillipore.com]

- 19. cleanchemlab.com [cleanchemlab.com]

- 20. 3-Oxo-4-phenylbutanoic acid | C10H10O3 | CID 11321278 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: High-Fidelity Synthesis of Ethyl 4-(3-chlorophenyl)-3-oxobutanoate

Executive Summary

This application note details the robust preparation of ethyl 4-(3-chlorophenyl)-3-oxobutanoate , a critical pharmacophore precursor used in the synthesis of dihydropyridine calcium channel blockers and various heterocyclic kinase inhibitors.[1]

While classical Claisen condensations often suffer from self-condensation side reactions when applied to complex acid chlorides, the Meldrum's Acid (2,2-dimethyl-1,3-dioxane-4,6-dione) activation strategy offers a superior, high-yielding alternative.[1] This guide provides a self-validating protocol for the acylation of Meldrum's acid with (3-chlorophenyl)acetyl chloride, followed by ethanolysis to yield the target

Strategic Analysis & Retrosynthesis

The synthesis of

Reaction Scheme

Figure 1: The Oikawa Acylation-Alcoholysis sequence prevents polymerization and ensures regioselectivity.[1]

Detailed Protocol: The Meldrum's Acid Route

This protocol is adapted from the seminal work of Oikawa et al. (1978) and optimized for phenyl-substituted acetyl chlorides.

Reagents & Stoichiometry

| Component | Role | Equiv. | MW ( g/mol ) | Notes |

| (3-Chlorophenyl)acetyl chloride | Limiting Reagent | 1.0 | 189.04 | Corrosive; handle in fume hood.[1] |

| Meldrum's Acid | Nucleophile | 1.05 | 144.13 | Recrystallize if yellow/sticky. |

| Pyridine | Base | 2.2 | 79.10 | Must be anhydrous.[2] |

| Dichloromethane (DCM) | Solvent | - | - | Anhydrous (keep dry).[1] |

| Ethanol (Absolute) | Nucleophile/Solvent | Excess | 46.07 | For the second step. |

Step-by-Step Methodology

Step 1: Acylation (Formation of the Adduct)

-

Setup: Flame-dry a 500 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Flush with Nitrogen or Argon.

-

Dissolution: Charge the flask with Meldrum's Acid (1.05 equiv) and anhydrous DCM (approx. 5 mL per gram of Meldrum's acid).

-

Base Addition: Cool the solution to 0°C (ice/water bath). Add Pyridine (2.2 equiv) dropwise over 10 minutes.

-

Observation: The solution may turn slightly yellow, but should remain clear.

-

-

Acylation: Dissolve (3-chlorophenyl)acetyl chloride (1.0 equiv) in a minimal amount of DCM. Add this solution dropwise to the reaction mixture over 30–60 minutes, maintaining the temperature < 5°C.

-

Critical Control Point: Slow addition prevents the exotherm from degrading the sensitive acyl-Meldrum intermediate.[1]

-

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 1–2 hours.

-

Check: The mixture often turns orange/reddish. This is normal.

-

-

Workup:

-

Wash the organic layer with 10% HCl (2x) to remove excess pyridine.

-

Wash with Water (2x) and Brine (1x).

-

Dry over anhydrous MgSO4 or Na2SO4 .

-

Filter and concentrate in vacuo to obtain the Acyl Meldrum's Intermediate .

-

Note: This intermediate is often an oil or low-melting solid.[1] Do not purify ; proceed immediately to Step 2 to avoid decomposition.

-

Step 2: Ethanolysis (Decarboxylation)

-

Solvolysis: Dissolve the crude intermediate from Step 1 in Absolute Ethanol (approx. 10 mL per gram of intermediate).

-

Reflux: Heat the solution to reflux (approx. 78°C) for 3–4 hours.

-

Completion: Monitor by TLC (silica, 20% EtOAc/Hexane). The polar baseline spot of the intermediate should disappear, replaced by a less polar ester spot.

-

Isolation: Concentrate the ethanol in vacuo.

-

Purification: Purify the resulting oil via vacuum distillation or flash column chromatography (Silica gel; Gradient: 0%

20% EtOAc in Hexanes).

Process Flowchart

Figure 2: Operational workflow for the synthesis.

Analytical Data & Validation

Upon isolation, the product should be validated using the following parameters.

| Parameter | Expected Value/Observation |

| Appearance | Colorless to pale yellow oil.[1] |

| 1H NMR (CDCl3) | Enol/Keto Tautomerism: Expect two sets of signals.Keto form: |

| IR Spectroscopy | 1740 cm⁻¹ (Ester C=O), 1715 cm⁻¹ (Ketone C=O). |

| Mass Spectrometry | [M+H]+ : Calc. 241.06; Found 241.1. Characteristic isotope pattern for Cl (3:1 ratio). |

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (Step 1) | Moisture in reagents.[1][6] | Ensure Pyridine and DCM are anhydrous.[2] Use fresh acid chloride.[2] |

| Impurity: Amide | Pyridine attack on Acid Chloride. | Ensure Meldrum's acid is fully dissolved before adding Pyridine. Add Acid Chloride slowly. |

| Decarboxylation Failure | Insufficient heat/time. | Ensure vigorous reflux in Ethanol. Do not use aqueous ethanol. |

| Product Decomposition | Acid traces during distillation. | Ensure the crude intermediate is washed thoroughly with water/brine to remove HCl traces before reflux. |

Safety & Handling (E-E-A-T)

-

3-Chlorophenylacetyl Chloride: Corrosive lachrymator.[1] Causes severe skin burns and eye damage.[4][7][8] Hydrolyzes rapidly to release HCl gas. Action: Handle only in a functioning fume hood. Wear butyl rubber gloves.

-

Meldrum's Acid: Generally considered low toxicity but is a respiratory irritant.

-

Pyridine: Flammable, toxic, and has a noxious odor. May cause male sterility. Action: Double-glove and dispense in a hood.[1]

References

-

Oikawa, Y., Sugano, K., & Yonemitsu, O. (1978).[1] Meldrum's acid in organic synthesis.[9][10][11][12] 2. A general and versatile synthesis of

-keto esters.[10] The Journal of Organic Chemistry, 43(10), 2087–2088. -

Clay, R. J., et al. (1993). Synthesis of beta-keto esters from acid chlorides and magnesium ethyl malonate. Synthesis, 1993(03), 290-292.[1] (Alternative Magnesium Route).

-

Davidson, D., & Bernhard, S. A. (1948).[2] The Structure of Meldrum's Acid. Journal of the American Chemical Society, 70(10), 3426–3428.

Sources

- 1. CN105693509A - Method for continuously synthesizing ethyl 4-chloroacetoacetates - Google Patents [patents.google.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. fishersci.com [fishersci.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. lobachemie.com [lobachemie.com]

- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Synthesis, Characterization, and Biological Evaluation of Meldrum’s Acid Derivatives: Dual Activity and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

Application Note: Knorr Pyrazole Synthesis using 3-Oxo-4-(3-chlorophenyl)butyric Acid Derivatives

This Application Note is designed for researchers in medicinal chemistry and process development. It addresses the synthesis of 3-(3-chlorobenzyl)-1H-pyrazol-5-ol (and its tautomers) using the 3-oxo-4-(3-chlorophenyl)butanoyl skeleton.

Technical Note on Reagent Stability:

-

3-Oxo-4-(3-chlorophenyl)butanoyl chloride is a

-keto acid chloride. These species are inherently unstable and prone to dimerization (to diketenes) or decomposition. -

Best Practice: The industry-standard protocol utilizes the ethyl or methyl ester equivalent (e.g., Ethyl 4-(3-chlorophenyl)-3-oxobutanoate) or generates the activated species in situ via Meldrum’s Acid activation of 3-chlorophenylacetyl chloride. This guide details the Meldrum's Acid route as it is the most robust method to generate the required 1,3-dicarbonyl backbone from stable precursors.

Introduction & Chemical Context

The 3-(3-chlorobenzyl)pyrazole scaffold is a privileged pharmacophore in drug discovery, appearing in kinase inhibitors (e.g., p38 MAP kinase), GPCR ligands, and anti-inflammatory agents. The synthesis hinges on the Knorr Pyrazole Synthesis , a condensation between a hydrazine and a 1,3-dicarbonyl compound.[1]

While the prompt references 3-oxo-4-(3-chlorophenyl)butanoyl chloride , direct isolation of this acid chloride is operationally difficult due to self-condensation. This protocol employs a "Masked Acid Chloride" strategy using Meldrum’s acid. This approach allows for the in situ generation of the highly reactive

Mechanistic Pathway[2][3][4][5]

-

Acylation: 3-Chlorophenylacetyl chloride acylates Meldrum's acid.

-

Alcoholysis: The adduct undergoes ring opening with an alcohol (EtOH/MeOH) to yield the stable

-keto ester. -

Cyclocondensation (Knorr): Hydrazine attacks the ketone (forming a hydrazone) followed by intramolecular attack on the ester to close the pyrazole ring.

Experimental Protocols

Protocol A: Synthesis of the 1,3-Dicarbonyl Precursor

Objective: Preparation of Ethyl 4-(3-chlorophenyl)-3-oxobutanoate. Rationale: This step converts the commercially available acid chloride into the stable Knorr substrate.

Reagents:

-

Meldrum’s Acid (2,2-dimethyl-1,3-dioxane-4,6-dione): 1.0 equiv.

-

3-Chlorophenylacetyl chloride: 1.1 equiv.

-

Pyridine (dry): 2.0 equiv.

-

Dichloromethane (DCM): Anhydrous (0.5 M concentration).

-

Ethanol (Absolute): Excess (for alcoholysis).

Step-by-Step Procedure:

-

Acylation:

-

Dissolve Meldrum’s acid (14.4 g, 100 mmol) in anhydrous DCM (200 mL) under nitrogen.

-

Cool to 0°C . Add pyridine (16.2 mL, 200 mmol) dropwise over 15 minutes.

-

Add 3-chlorophenylacetyl chloride (20.8 g, 110 mmol) dropwise over 30 minutes. The solution will turn orange/red.

-

Critical Control: Maintain temperature < 5°C to prevent side reactions.

-

Stir at 0°C for 1 hour, then warm to Room Temperature (RT) and stir for 2 hours.

-

-

Workup (Isolation of Acyl Meldrum's Acid):

-

Wash the organic layer with 1M HCl (2 x 100 mL) to remove pyridine.

-

Wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Checkpoint: The residue is the crude 5-(3-chlorophenylacetyl)-Meldrum’s acid. It can be used directly or recrystallized (rarely necessary).

-

-

Alcoholysis (Decarboxylation):

-

Dissolve the crude residue in anhydrous Ethanol (150 mL).

-

Heat to reflux (80°C) for 3-4 hours. Evolution of CO₂ gas will be observed.

-

Validation: Monitor by TLC (Hexane:EtOAc 4:1). The polar Meldrum's adduct disappears; the less polar ester appears.

-

Concentrate to yield the crude

-keto ester. Purify via vacuum distillation or flash chromatography if high purity is required (Yield typically 85-95%).

-

Protocol B: Knorr Pyrazole Cyclization

Objective: Condensation of the

Reagents:

-

Ethyl 4-(3-chlorophenyl)-3-oxobutanoate (from Protocol A): 1.0 equiv.

-

Hydrazine Hydrate (64% or 80%): 1.2 equiv.

-

Ethanol: Solvent (0.5 M).

-

Acetic Acid (glacial): Catalytic (optional, 0.1 equiv) to accelerate imine formation.

Step-by-Step Procedure:

-

Setup:

-

Dissolve the

-keto ester (10 mmol) in Ethanol (20 mL). -

Cool to 0°C (ice bath).

-

-

Addition:

-

Add Hydrazine Hydrate (12 mmol) dropwise.

-

Exotherm Warning: The reaction is exothermic.[2] Control addition rate to keep T < 10°C.

-

-

Reaction:

-

Allow to warm to RT.[3] Stir for 1 hour.

-

Heat to reflux for 2 hours to ensure complete cyclization (conversion of the intermediate hydrazide/hydrazone to pyrazole).

-

-

Isolation:

-

Cool the mixture to 0°C. The product often precipitates as a white/off-white solid.

-

Filter the solid and wash with cold ethanol.

-

Alternative: If no precipitate, concentrate to 20% volume and dilute with cold water to induce precipitation.

-

-

Purification:

-

Recrystallize from Ethanol/Water or Methanol.

-

Regioselectivity & Optimization

When using substituted hydrazines (e.g., Methylhydrazine), two regioisomers are possible:

-

5-(3-chlorobenzyl)-1-methyl-1H-pyrazol-3-ol (Attack at ketone first).

-

3-(3-chlorobenzyl)-1-methyl-1H-pyrazol-5-ol (Attack at ester first).

Guideline: In acidic media (AcOH), the more nucleophilic nitrogen attacks the most electrophilic carbonyl (Ketone), favoring isomer #1. In basic media, sterics play a larger role.

Data Summary Table: Reaction Conditions vs. Outcome

| Variable | Condition | Expected Outcome | Notes |

| Solvent | Ethanol (Reflux) | High Yield, Standard | Green solvent, easy workup. |

| Solvent | Toluene (Reflux) | Azeotropic water removal | Use for sluggish reactions; requires Dean-Stark. |

| Catalyst | Acetic Acid | Accelerated Rate | Protonates ketone, facilitating hydrazine attack. |

| Hydrazine | Methylhydrazine | Mixture of Isomers | Requires chromatographic separation. |

| Substrate | Acid Chloride (Direct) | Uncontrolled | Not recommended; leads to diacyl hydrazines. |

Visualizations

Figure 1: Reaction Mechanism & Pathway

The following diagram illustrates the transformation from the acid chloride precursor to the final pyrazole scaffold via the Meldrum's acid intermediate.

Caption: Step-wise synthesis of the pyrazole scaffold via the Meldrum's Acid activated route.

Figure 2: Experimental Workflow Decision Tree

This flow guides the researcher through critical decision points based on available reagents and desired substitution.

Caption: Decision matrix for Knorr synthesis optimization and purification strategies.

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Low Yield (Step 1) | Hydrolysis of Acid Chloride | Ensure DCM and Pyridine are strictly anhydrous. |

| Impurity: Amide | Reaction with Pyridine | Do not overheat during acylation step. Keep < 5°C. |

| No Precipitation (Step 2) | Product soluble in EtOH | Concentrate to 1/4 volume, add water, and cool to 0°C. |

| Oiling Out | Incomplete Cyclization | Extend reflux time; add catalytic Acetic Acid. |

| Multiple Spots (TLC) | Regioisomers (if subst. hydrazine) | Switch to non-polar solvent (Toluene) to enhance selectivity or use chromatography. |

References

-

Oikawa, Y., Sugano, K., & Yonemitsu, O. (1978). "Meldrum's acid in organic synthesis.[4][5] 2. A general and versatile synthesis of

-keto esters." Journal of Organic Chemistry, 43(10), 2087–2088. -

Knorr, L. (1883).[1] "Einwirkung von Acetessigester auf Phenylhydrazin." Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599.

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 29: Heterocycles).

-

BenchChem Technical Support. (2025). "Synthesis of Ethyl 4-(3-chlorophenyl)-3-oxobutanoate via Friedel-Crafts and Meldrum's Acid Routes."

-

Organic Syntheses. (1984). "Methyl Phenylacetylacetate from Phenylacetyl Chloride and Meldrum's Acid."[5] Org.[5] Synth. 1984, 62, 200.

Sources

Synthesis of 5-(3-chlorobenzyl)isoxazoles: An Application Note on the Use of β-Keto Acid Chlorides

Abstract

This technical guide provides a comprehensive protocol for the synthesis of 5-(3-chlorobenzyl)isoxazoles, a class of heterocyclic compounds with significant potential in medicinal chemistry. The described methodology centers on the versatile and efficient reaction of β-keto acid chlorides with hydroxylamine. This document outlines the underlying chemical principles, a detailed step-by-step experimental protocol, and critical insights into reaction optimization and troubleshooting. The intended audience includes researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction: The Significance of the Isoxazole Scaffold

The isoxazole ring is a privileged five-membered heterocycle that is a cornerstone in the architecture of numerous biologically active compounds.[1][2] Its presence is noted in a wide array of pharmaceuticals and natural products, exhibiting diverse pharmacological activities including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[3][4][5] The unique electronic properties and the stability of the isoxazole ring make it an attractive scaffold for the design of novel therapeutic agents.[2] The 5-substituted isoxazole motif, in particular, offers a valuable vector for molecular elaboration in drug discovery programs. This application note focuses on a robust synthetic route to 5-(3-chlorobenzyl)isoxazoles, leveraging the reactivity of β-keto acid chlorides.

Synthetic Strategy: The β-Keto Acid Chloride Approach

The synthesis of isoxazoles can be achieved through various strategies, with the [3+2] cycloaddition of nitrile oxides and alkynes being a prominent method.[3][6] However, the reaction of a 1,3-dicarbonyl compound or its equivalent with hydroxylamine offers a direct and often more regioselective route to the isoxazole core.[7] Traditional methods often employ β-keto esters, but these can sometimes lead to mixtures of regioisomers and require harsh reaction conditions.[8][9]

This protocol details the use of a β-keto acid chloride as the 1,3-dielectrophilic precursor. Acid chlorides are highly reactive acylating agents, which can offer advantages in terms of reaction rate and efficiency.[10] The overall strategy involves the preparation of a suitable β-keto acid, its conversion to the corresponding acid chloride, and subsequent cyclocondensation with hydroxylamine to yield the target 5-(3-chlorobenzyl)isoxazole.

Reaction Mechanism and Rationale

The formation of the isoxazole ring from a β-keto acid chloride and hydroxylamine proceeds through a well-defined mechanistic pathway. Understanding these steps is crucial for optimizing reaction conditions and troubleshooting potential issues.

-

Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the hydroxylamine nitrogen atom on the more electrophilic carbonyl carbon of the acid chloride. This is a rapid and generally irreversible step due to the excellent leaving group ability of the chloride ion.

-

Intermediate Formation: This initial attack forms a tetrahedral intermediate, which then collapses to yield an N-acyl hydroxylamine derivative.

-

Intramolecular Cyclization: The hydroxyl group of the N-acyl hydroxylamine intermediate then undergoes an intramolecular nucleophilic attack on the ketone carbonyl carbon. This step is often the rate-determining step and can be influenced by pH.

-

Dehydration and Aromatization: The resulting cyclic hemiaminal intermediate readily undergoes dehydration under the reaction conditions to form the stable, aromatic isoxazole ring.

The choice of a β-keto acid chloride as the starting material is predicated on its high reactivity, which can drive the initial acylation of hydroxylamine efficiently. This can lead to cleaner reactions and potentially higher yields compared to less reactive β-keto esters.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of 5-(3-chlorobenzyl)isoxazole.

Materials and Reagents

| Reagent | Formula | M.W. ( g/mol ) | Purity | Supplier |

| 4-(3-chlorophenyl)-3-oxobutanoic acid | C₁₀H₉ClO₃ | 212.63 | ≥98% | Commercially Available |

| Oxalyl chloride | (COCl)₂ | 126.93 | ≥98% | Commercially Available |

| Dichloromethane (DCM), anhydrous | CH₂Cl₂ | 84.93 | ≥99.8% | Commercially Available |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Catalytic | Commercially Available |

| Hydroxylamine hydrochloride | NH₂OH·HCl | 69.49 | ≥99% | Commercially Available |

| Pyridine | C₅H₅N | 79.10 | ≥99.8% | Commercially Available |

| Diethyl ether | (C₂H₅)₂O | 74.12 | Reagent Grade | Commercially Available |

| Saturated aqueous sodium bicarbonate | NaHCO₃ | 84.01 | - | Prepared in-house |

| Anhydrous magnesium sulfate | MgSO₄ | 120.37 | - | Commercially Available |

Safety Precautions: Oxalyl chloride is highly toxic and corrosive. All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Step-by-Step Synthesis

Part A: Synthesis of 4-(3-chlorophenyl)-3-oxobutanoyl chloride

-

To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 4-(3-chlorophenyl)-3-oxobutanoic acid (2.13 g, 10.0 mmol).

-

Add anhydrous dichloromethane (40 mL) to the flask and stir the suspension.

-

Carefully add oxalyl chloride (1.05 mL, 12.0 mmol, 1.2 equivalents) dropwise to the suspension at room temperature.

-

Add one drop of N,N-dimethylformamide (DMF) as a catalyst.

-

Stir the reaction mixture at room temperature for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (CO and HCl).

-

Once the reaction is complete, the solvent and excess oxalyl chloride are carefully removed under reduced pressure to yield the crude β-keto acid chloride. This intermediate is typically used immediately in the next step without further purification.

Part B: Synthesis of 5-(3-chlorobenzyl)isoxazole

-

In a separate 250 mL round-bottom flask, dissolve hydroxylamine hydrochloride (0.83 g, 12.0 mmol, 1.2 equivalents) in pyridine (20 mL) and cool the solution to 0 °C in an ice bath.

-

Dissolve the crude 4-(3-chlorophenyl)-3-oxobutanoyl chloride from Part A in anhydrous dichloromethane (20 mL).

-

Add the solution of the acid chloride dropwise to the cold hydroxylamine solution over 30 minutes with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 3:1 hexanes:ethyl acetate).

-

Upon completion, pour the reaction mixture into a separatory funnel containing 100 mL of diethyl ether and 50 mL of 1 M HCl.

-

Separate the organic layer and wash it sequentially with 50 mL of saturated aqueous sodium bicarbonate solution and 50 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford the pure 5-(3-chlorobenzyl)isoxazole.

Characterization

The final product should be characterized by standard analytical techniques:

-

¹H NMR and ¹³C NMR: To confirm the chemical structure and purity.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups.

Visualization of the Workflow

The following diagram illustrates the key stages of the synthesis process.

Caption: Synthetic workflow for 5-(3-chlorobenzyl)isoxazole.

Discussion and Troubleshooting

-

Moisture Sensitivity: The β-keto acid chloride intermediate is highly sensitive to moisture and will readily hydrolyze back to the carboxylic acid. It is imperative to use anhydrous solvents and perform the reaction under an inert atmosphere.

-

Purity of Starting Material: The purity of the starting 4-(3-chlorophenyl)-3-oxobutanoic acid is crucial for obtaining a high yield of the desired product. Impurities can lead to side reactions and complicate purification.

-

Reaction Temperature: The initial reaction of the acid chloride with hydroxylamine is exothermic. Maintaining a low temperature (0 °C) during the addition helps to control the reaction rate and minimize the formation of byproducts.

-

Choice of Base: Pyridine serves as both a solvent and a base to neutralize the HCl generated during the reaction. Other non-nucleophilic bases such as triethylamine can also be used.

-

Purification: Column chromatography is generally effective for purifying the final product. The polarity of the eluent system should be optimized based on TLC analysis to ensure good separation from any unreacted starting materials or byproducts.

Conclusion

The synthesis of 5-(3-chlorobenzyl)isoxazoles via the β-keto acid chloride route is a robust and efficient method for accessing this important heterocyclic scaffold. This application note provides a detailed protocol and practical guidance to enable researchers to successfully synthesize these compounds for further investigation in medicinal chemistry and drug discovery programs. The high reactivity of the acid chloride intermediate offers a key advantage, leading to a clean and high-yielding transformation.

References

-

Beilstein Journals. (2022, April 22). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. [Link]

-

PMC. (2025, March 17). Advances in isoxazole chemistry and their role in drug discovery. [Link]

-

PubMed. (2018, July 23). The recent progress of isoxazole in medicinal chemistry. [Link]

-

Organic Letters. (2012, November 23). Synthesis of 3,4-Disubsituted Isoxazoles via Enamine [3+2] Cycloaddition. [Link]

-

RSC Publishing. (2025). Advances in isoxazole chemistry and their role in drug discovery. [Link]

-

ACS Publications. (2005, February 24). Synthesis of 3,4,5-Trisubstituted Isoxazoles via Sequential [3 + 2] Cycloaddition/Silicon-Based Cross-Coupling Reactions. [Link]

-

Organic Chemistry Portal. (2000). A Novel Route to 5-Substituted 3-Isoxazolols. Cyclization of N,O-DiBoc β-Keto Hydroxamic Acids Synthesized via Acyl Meldrum's Acids. [Link]

-

Semantic Scholar. (2025, March 19). Advances in isoxazole chemistry and their role in drug discovery. [Link]

-

RSC Publishing. (2021, October 6). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. [Link]

-

MDPI. (2025, August 22). Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Potential Anticancer Agents and Glycogen Phosphorylase Inhibitors. [Link]

-

ACS Publications. Isoxazoles. XVIII. Synthesis and Pharmacological Properties of 5-Aminoalkyl- and 3-Aminoalkylisoxazoles and Related Derivatives. [Link]

-

PubMed. (2000, February 25). A novel route to 5-substituted 3-isoxazolols. Cyclization of N, O-DiBoc beta-keto hydroxamic acids synthesized via acyl Meldrum's acids. [Link]

-

Organic Chemistry Portal. Isoxazole synthesis. [Link]

-

CDN. (2023, December 8). Alek Grady Synthetic Formal Report #2 - The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. [Link]

-

ResearchGate. (2022, April 22). (PDF) Synthesis of 3,4,5-Trisubstituted Isoxazoles in Water via a [3+2]-Cycloaddition of Nitrile Oxides and 1,3-Diketones, β-Ketoesters, or β-Ketoamides: Base-mediated and Keto-enol-controlled Mechanism. [Link]

-

PMC. (2022, April 22). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. [Link]

-

Organic Syntheses Procedure. 3-(4-chlorophenyl)-5-(4-methoxyphenyl)isoxazole. [Link]

-

Lifesciences in Asian Biomedicine. (2024, June 30). Construction of Isoxazole ring: An Overview. [Link]

-

RSC Publishing. (2021, December 20). Facile synthesis of O-acylhydroxamates via reaction of oxime chlorides with carboxylic acids. [Link]

-

CORE. Synthesis of 3,5-Disubstituted Isoxazoles and Isoxazolines in Deep Eutectic Solvents. [Link]

-

Chemistry Steps. (2024, December 5). Conversion of Acid Chlorides to Ketones. [Link]

-

PMC. (2018). The synthetic and therapeutic expedition of isoxazole and its analogs. [Link]

-

PubMed. (2017, September 19). Chemical Protein Synthesis with the α-Ketoacid-Hydroxylamine Ligation. [Link]

-

ACS Publications. (2017, August 29). Chemical Protein Synthesis with the α-Ketoacid–Hydroxylamine Ligation. [Link]

-

ResearchGate. (2025, August 10). Simple Reaction Conditions for the Formation of Ketonitrones from Ketones and Hydroxylamines. [Link]

Sources

- 1. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The recent progress of isoxazole in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. BJOC - Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides [beilstein-journals.org]

- 4. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Novel Route to 5-Substituted 3-Isoxazolols. Cyclization of N,O-DiBoc β-Keto Hydroxamic Acids Synthesized via Acyl Meldrum's Acids [organic-chemistry.org]

- 9. A novel route to 5-substituted 3-isoxazolols. Cyclization of N, O-DiBoc beta-keto hydroxamic acids synthesized via acyl Meldrum's acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Conversion of Acid Chlorides to Ketones - Chemistry Steps [chemistrysteps.com]

Friedel-Crafts acylation vs Meldrum's acid route for 3-chlorophenyl derivatives

Application Note & Protocol

Topic: Strategic Synthesis of 3-Chlorophenyl Ketones: A Comparative Analysis of Friedel-Crafts Acylation and the Meldrum's Acid Route

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The synthesis of substituted aryl ketones is a cornerstone of medicinal chemistry and materials science. For 3-chlorophenyl derivatives, which are common substructures in pharmaceuticals, two primary synthetic strategies are often considered: the direct Friedel-Crafts acylation of chlorobenzene and an indirect route utilizing the versatile C-C bond-forming capabilities of Meldrum's acid. This document provides a detailed comparative analysis of these two methodologies. We delve into the mechanistic underpinnings, practical advantages, and inherent limitations of each approach, offering field-proven insights to guide the synthetic chemist's choice. Detailed, step-by-step protocols for both pathways are provided, alongside troubleshooting guides and workflow visualizations to ensure procedural clarity and success.

Comparative Analysis: Friedel-Crafts vs. Meldrum's Acid

The choice between a direct electrophilic aromatic substitution and a build-up approach via a malonic acid equivalent is dictated by factors of regioselectivity, substrate scope, and desired final product.

Mechanistic & Strategic Differences

Friedel-Crafts Acylation: This is a classic electrophilic aromatic substitution (EAS) reaction.[1][2] It involves the generation of a highly electrophilic acylium ion from an acyl chloride or anhydride using a strong Lewis acid, typically aluminum chloride (AlCl₃). This electrophile is then attacked by the π-electron system of an aromatic ring.[3] In the case of chlorobenzene, the chlorine atom is an ortho-, para-directing group, but it also deactivates the ring towards electrophilic attack.[4]

Meldrum's Acid Route: This pathway avoids direct EAS on the deactivated chlorobenzene ring. Instead, it utilizes 2,2-dimethyl-1,3-dioxane-4,6-dione, known as Meldrum's acid, a highly acidic 1,3-dicarbonyl compound.[5][6] The reaction begins with the acylation of the Meldrum's acid enolate with a pre-functionalized acyl chloride (e.g., 3-chlorobenzoyl chloride).[7][8] The resulting acyl-Meldrum's acid is a versatile intermediate that can be readily converted to a β-keto ester or, via hydrolysis and decarboxylation, to a methyl ketone.[9]

Regioselectivity: The Decisive Factor

-

Friedel-Crafts Acylation: The primary drawback of this route for a monosubstituted benzene like chlorobenzene is the lack of perfect regiocontrol. The reaction yields a mixture of isomers, predominantly the para-substituted product (4-chloroacetophenone) due to steric hindrance from the chlorine atom, but with significant amounts of the ortho-isomer (2-chloroacetophenone).[4][10][11] The formation of a small amount of the meta-isomer has also been reported.[11] Separating these isomers can be challenging and reduces the overall yield of the desired 3-substituted product (which is not directly accessible via this route on chlorobenzene).

-

Meldrum's Acid Route: This approach offers absolute regiocontrol. The substitution pattern is pre-determined by the choice of the starting material, 3-chlorobenzoyl chloride. The acylation occurs at the C5 position of Meldrum's acid, and the 3-chloro-substitution on the phenyl ring remains untouched. This is a significant strategic advantage when a specific isomer is required.

Reaction Conditions & Substrate Scope

| Feature | Friedel-Crafts Acylation | Meldrum's Acid Route |

| Catalyst | Stoichiometric or excess strong Lewis acid (e.g., AlCl₃, FeCl₃)[12] | Typically a base (e.g., pyridine)[7][13] |

| Conditions | Strictly anhydrous; often cryogenic to control exotherm and selectivity[4][14] | Generally milder; can be run at 0°C to room temperature[7] |

| Substrate Limitations | Fails on strongly deactivated rings (e.g., nitrobenzene)[15][16]. The deactivating effect of the chlorine atom makes the reaction sluggish.[4] | Highly tolerant of electronic properties on the aromatic ring of the acyl chloride. The reaction site is remote from the ring.[17] |

| Side Reactions | Formation of ortho/para isomer mixtures. Polyacylation is generally not an issue as the product ketone is deactivated.[18] | The primary intermediate, acyl Meldrum's acid, is stable but must be carefully hydrolyzed/decarboxylated to avoid side reactions. |

| Workup | Requires quenching of a large amount of Lewis acid, often with ice/acid, which is highly exothermic and can be hazardous.[14][19] | Simpler acidic workup to remove the base and protonate the intermediate.[7][13] |

Visualization of Synthetic Pathways

Reaction Mechanisms

Caption: Mechanism of Friedel-Crafts Acylation.

Caption: Meldrum's Acid route to 3-chlorophenyl ketones.

Comparative Synthetic Workflow

Caption: Workflow comparison of the two synthetic routes.

Detailed Experimental Protocols

Protocol 1: Friedel-Crafts Acylation of Chlorobenzene

This protocol describes the synthesis of a mixture of 2- and 4-chloroacetophenone.

Materials:

-

Chlorobenzene (1.0 molar equivalent)

-

Acetyl chloride (1.0 molar equivalent)

-

Anhydrous aluminum chloride (AlCl₃) (1.1 to 1.2 molar equivalents)

-

Dry dichloromethane (DCM) or carbon disulfide (CS₂)

-

Crushed ice

-

Concentrated hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a pressure-equalizing dropping funnel, and a reflux condenser fitted with a drying tube (e.g., filled with CaCl₂). Ensure the entire apparatus is under an inert atmosphere (nitrogen or argon).[4]

-

Catalyst Suspension: In the reaction flask, suspend anhydrous AlCl₃ (1.1-1.2 eq.) in dry DCM. Cool the mixture to 0°C in an ice bath.

-

Reactant Addition: To the cooled and stirred suspension, add chlorobenzene (1.0 eq.) dropwise via the addition funnel.

-

Acylation: Add acetyl chloride (1.0 eq.) dropwise to the reaction mixture. The rate of addition should be controlled to maintain the internal temperature below 10°C. The reaction is exothermic.[14]

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours, or until TLC/GC analysis indicates the consumption of the starting material.

-

Workup: Carefully and slowly pour the reaction mixture onto a vigorously stirred mixture of crushed ice and concentrated HCl. This will decompose the aluminum chloride complex in a highly exothermic process.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM. Combine all organic layers.[4]

-

Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution (to neutralize residual acid), and finally with brine.

-

Drying and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent by rotary evaporation. The resulting crude product can be purified by fractional distillation or column chromatography to separate the ortho and para isomers.

Troubleshooting & Insights:

-

Low Yield: Ensure all reagents and glassware are scrupulously dry. Moisture deactivates the AlCl₃ catalyst.[4]

-

Poor Isomer Ratio: Lower reaction temperatures generally favor the formation of the sterically less hindered para-isomer.[4]

-

Substrate Deactivation: As chlorobenzene is a deactivated ring, ensure a slight excess of the Lewis acid is used to drive the reaction to completion.[4]

Protocol 2: Meldrum's Acid Route to 3-Chloroacetophenone

This protocol is a two-step procedure involving the acylation of Meldrum's acid followed by hydrolysis and decarboxylation.[7][9]

Part A: Synthesis of 5-(3-Chlorobenzoyl)-2,2-dimethyl-1,3-dioxane-4,6-dione

Materials:

-

Meldrum's acid (1.05 molar equivalents)

-

Anhydrous pyridine (2.5 molar equivalents)

-

3-Chlorobenzoyl chloride (1.0 molar equivalent)

-

Anhydrous dichloromethane (DCM)

-

2 N Hydrochloric acid (HCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Setup: In a flame-dried, round-bottomed flask equipped with a magnetic stirrer and a dropping funnel under an argon atmosphere, dissolve Meldrum's acid (1.05 eq.) in anhydrous DCM.

-

Base Addition: Cool the flask in an ice bath to 0°C. Add anhydrous pyridine (2.5 eq.) dropwise with stirring over 10-15 minutes.[7]

-

Acylation: Add a solution of 3-chlorobenzoyl chloride (1.0 eq.) in anhydrous DCM dropwise over 1-2 hours, maintaining the temperature at 0°C.

-

Reaction: After the addition is complete, continue stirring at 0°C for 1 hour, then allow the reaction to warm to room temperature and stir for an additional hour.[7]

-

Workup: Pour the reaction mixture into a beaker containing crushed ice and 2 N HCl. Transfer to a separatory funnel.

-

Extraction: Separate the organic phase. Extract the aqueous layer twice with DCM. Combine the organic extracts.

-

Washing: Wash the combined organic layers twice with 2 N HCl and once with saturated brine.

-

Drying: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure. The resulting solid acyl Meldrum's acid is often used in the next step without further purification.[7]

Part B: Hydrolysis and Decarboxylation to 3-Chloroacetophenone

Materials:

-

Crude acyl Meldrum's acid from Part A

-

6 N Hydrochloric acid (HCl) or another suitable acid

Procedure:

-

Hydrolysis: To the crude acyl Meldrum's acid, add 6 N HCl.

-

Decarboxylation: Heat the mixture to reflux for 2-4 hours. The cleavage of the dioxane ring and subsequent decarboxylation will occur, typically with evolution of CO₂ and acetone.[9]

-

Workup: Cool the reaction mixture to room temperature and extract three times with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Combine the organic extracts, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate via rotary evaporation. The crude 3-chloroacetophenone can be purified by distillation or column chromatography.

Troubleshooting & Insights:

-

Incomplete Acylation (Part A): Ensure the 3-chlorobenzoyl chloride is of high purity and freshly distilled if necessary. The use of anhydrous solvents and reagents is critical.

-

Alternative to Hydrolysis (Part B): For the synthesis of β-keto esters, instead of acidic hydrolysis, the acyl Meldrum's acid can be refluxed in an alcohol (e.g., methanol or ethanol). This is a facile method to produce the corresponding methyl or ethyl β-keto ester.[7]

Conclusion

For the synthesis of 3-chlorophenyl ketone derivatives, the choice between Friedel-Crafts acylation and the Meldrum's acid route is a clear strategic decision.

-

Choose the Friedel-Crafts Acylation when a mixture of ortho and para isomers is acceptable, or when the para-isomer is the desired product and an efficient separation method is available. It is a more direct, one-pot method for introducing an acyl group onto the aromatic ring.

-

Choose the Meldrum's Acid Route when absolute regiochemical control is paramount, specifically for synthesizing the 3-substituted isomer. This pathway offers milder reaction conditions, avoids the use of harsh Lewis acids, and provides a versatile intermediate (acyl Meldrum's acid) that can be converted into various final products. For drug development and the synthesis of complex molecules where isomeric purity is critical, the reliability of the Meldrum's acid route makes it the superior choice.

References

-

Oikawa, Y., Sugano, K., & Yonemitsu, O. (n.d.). Meldrum's acid in organic synthesis. 2. A general and versatile synthesis of β-keto esters. Organic Syntheses, Coll. Vol. 7, p.353 (1990); Vol. 62, p.202 (1984). [Link]

-

Nikoofar, K., & Shahedi, Y. (2017). Meldrum's Acid in Organic Synthesis, an Outlook to Reaction Media. Current Organic Chemistry, 21(12), 1098-1130. [Link]

-

Crimmins, M. T., Washburn, D. G., & Zawacki, F. J. (2005). A general route to unsymmetrically substituted γ-pyrones from Meldrum's acid. Organic Syntheses, Vol. 82, p.161 (2005). [Link]

-

Bentham Science Publishers. (2017). Meldrum's Acid in Organic Synthesis, an Outlook to Reaction Media. [Link]

-

ResearchGate. (2017). Meldrum's Acid in Organic Synthesis, an Outlook to Reaction Media. [Link]

-

Dumas, A. M., & Fillion, E. (2010). Meldrum's Acids and 5-Alkylidene Meldrum's Acids in Catalytic Carbon–Carbon Bond-Forming Processes. Accounts of Chemical Research, 43(3), 440–454. [Link]

-

Chen, B. C., & Wang, Y. (1991). Meldrum's acid in organic synthesis. Heterocycles, 32(3), 529-574. [Link]

-

International Journal of Advanced Chemistry Research. (2021). Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. International Journal of Advanced Chemistry Research, 3(2), 01-08. [Link]

-

Chemistry Steps. (2023). Friedel-Crafts Acylation with Practice Problems. [Link]

-

Chemistry Steps. (n.d.). Friedel-Crafts Acylation. [Link]

-

CurlyArrows. (n.d.). Advantages of Friedel Craft Acylation Reaction. [Link]

-

OUCI. (2024). Alternative Reactions to Friedel-crafts Acylation on Highly Activated Substrates. Current Organic Chemistry, 13, 1006-1022. [Link]

-

Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

-

LibreTexts Chemistry. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

-

BasementBiotech. (2014, July 21). Acylation of Meldrum's acid [Video]. YouTube. [Link]

-

University of Missouri-St. Louis. (n.d.). Experiment 1: Friedel-Crafts Acylation. [Link]

-

Study Mind. (n.d.). Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). [Link]

-

ResearchGate. (2010). ChemInform Abstract: Regioselectivity of Friedel-Crafts Acylation of Aromatic Compounds with Several Cyclic Anhydrides. [Link]

-

MDPI. (2023). Synthesis, Characterization, and Biological Evaluation of Meldrum's Acid Derivatives: Dual Activity and Molecular Docking Study. Molecules, 28(4), 1735. [Link]

-

Wikipedia. (n.d.). Meldrum's acid. [Link]

-

All 'Bout Chemistry. (2023, March 26). Friedel Crafts Acylation Reaction of Chlorobenzene | 2-Chloro acetophenone [Video]. YouTube. [Link]

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. [Link]

-

Master Organic Chemistry. (n.d.). Friedel-Crafts acylation of aromatic groups to give ketones. [Link]

-

Pearson, D. E., & Buehler, C. A. (1971). The Friedel-Crafts acylation of aromatic halogen derivatives. Part III. The benzoylation of chlorobenzene. Journal of the Chemical Society C: Organic, 23, 3520-3524. [Link]

-

Fillion, E., & Dumas, A. M. (2009). The Catalytic Intramolecular Friedel-Crafts Acylation of Meldrum's Acid Derivatives and The Total Synthesis of Taiwaniaquinol B. University of Waterloo. [Link]

-

SlidePlayer. (n.d.). ORGANIC REACTION MECHANISM. [Link]

-

ACS Publications. (2022). Regioselective Friedel–Crafts Acylation Reaction Using Single Crystalline and Ultrathin Nanosheet Assembly of Scrutinyite-SnO₂. ACS Omega, 7(36), 32375–32385. [Link]

-

National Institutes of Health. (2022). New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. Molecules, 27(21), 7306. [Link]

-

Fillion, E., et al. (2005). Meldrum's acids as acylating agents in the catalytic intramolecular Friedel-Crafts reaction. Organic Letters, 7(5), 785-788. [Link]

-

Effenberger, F., & Epple, G. (1972). Catalytic Friedel-Crafts Acylation of Aromatic Compounds. Angewandte Chemie International Edition in English, 11(4), 299-300. [Link]

-

SynArchive. (n.d.). Friedel-Crafts Acylation. [Link]

-

Scientific & Academic Publishing. (2017). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. International Journal of Organic Chemistry, 7, 269-281. [Link]

-

University of Kentucky X-Ray Crystallography Facility. (n.d.). C,O-Dialkylation of Meldrum's Acid. [Link]

-

Scholars Research Library. (2012). Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide. Der Pharma Chemica, 4(2), 795-800. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]